5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
5-Butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a 7H-furo[3,2-g]chromen-7-one core structure with substituents at positions 3, 5, and 9. The compound features a 4-fluorophenyl group at position 3, a butyl chain at position 5, and a methyl group at position 10. Furanocoumarins are known for diverse biological activities, including immunoproteasome inhibition, cytochrome P450 (CYP) modulation, and cytotoxic effects [[1]–[3], [10]].
Properties
Molecular Formula |
C22H19FO3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-butyl-3-(4-fluorophenyl)-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H19FO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
InChI Key |
LKSUZQVUAFFZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furochromenones.
Scientific Research Applications
5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Alkyl Chain Variants at Position 5
The alkyl chain at position 5 significantly influences physicochemical and biological properties:
Key Findings :
- Ethyl and propyl analogs are commercially available, suggesting their utility as intermediates for further modifications .
Comparison with Halogen-Substituted Phenyl Groups at Position 3
The halogen at the para position of the phenyl group modulates electronic and steric effects:
Key Findings :
- Fluorine’s small size and electronegativity optimize interactions with hydrophobic enzyme pockets, as seen in immunoproteasome inhibitors .
Comparison of Substituents at Position 9
The methyl group at position 9 contrasts with more complex substituents in related compounds:
Key Findings :
- Simpler substituents (e.g., methyl) may reduce cytotoxicity compared to branched or oxygenated chains .
- Methoxy groups (as in methoxsalen) are critical for UV-mediated therapeutic effects .
Physicochemical Properties and Structure-Activity Relationships (SAR)
- Lipophilicity : Butyl and biphenyl groups increase logP values, favoring blood-brain barrier penetration but complicating aqueous formulation .
- Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets .
- Steric Effects : Bulky substituents (e.g., biphenyl) hinder binding to compact active sites, as observed in CYP3A4 inhibitors .
Biological Activity
5-butyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one (CAS Number: 858742-45-7) is a synthetic compound belonging to the furochromene class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H22O3 |
| Molecular Weight | 394.462 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 610.4 ± 43.0 °C at 760 mmHg |
| Flash Point | 323.0 ± 28.2 °C |
| LogP | 7.89 |
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. Research indicates that compounds in the furochromene class can modulate several pathways, including:
- Antioxidant Activity : Furochromenes have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The presence of a fluorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of furochromenes can inhibit the growth of various cancer cell lines. For instance, a study highlighted that similar compounds exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Preliminary research suggests that furochromene derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
- Anti-inflammatory Properties : Compounds in this class have been observed to reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MX-1), treatment with a related furochromene derivative resulted in a significant decrease in cell viability with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of furochromenes found that these compounds could significantly reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress, suggesting their potential role in preventing neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
